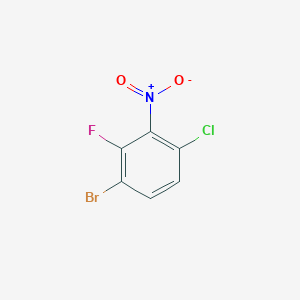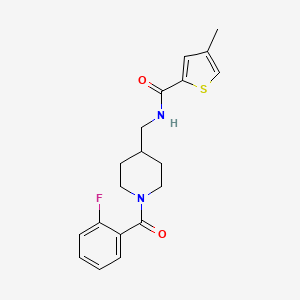
N-(2,4-ビス(ジメチルアミノ)ピリミジン-5-イル)チオフェン-2-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-bis(dimethylamino)pyrimidin-5-yl)thiophene-2-carboxamide is a synthetic compound that features a pyrimidine ring substituted with dimethylamino groups at the 2 and 4 positions, and a thiophene ring attached to a carboxamide group
科学的研究の応用
Medicinal Chemistry: It can serve as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors involved in cancer or infectious diseases.
Materials Science: The compound’s electronic properties make it a candidate for use in organic semiconductors or photovoltaic materials.
Biological Research: It can be used as a probe to study biological pathways involving pyrimidine metabolism or thiophene interactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-bis(dimethylamino)pyrimidin-5-yl)thiophene-2-carboxamide typically involves multi-step organic reactions
Pyrimidine Core Formation: The pyrimidine ring can be synthesized through a condensation reaction involving a β-dicarbonyl compound and a formamide derivative under acidic conditions.
Dimethylamino Substitution:
Thiophene Ring Attachment: The thiophene ring is introduced through a coupling reaction, such as the Suzuki-Miyaura cross-coupling, where a thiophene boronic acid reacts with a halogenated pyrimidine intermediate in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using large-scale batch reactors.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.
Substitution: The dimethylamino groups can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions to introduce new functional groups.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
作用機序
The mechanism by which N-(2,4-bis(dimethylamino)pyrimidin-5-yl)thiophene-2-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The dimethylamino groups can enhance its binding affinity through hydrogen bonding or electrostatic interactions, while the thiophene ring can participate in π-π stacking interactions with aromatic residues in the target protein.
類似化合物との比較
Similar Compounds
N-(2,4-dimethylpyrimidin-5-yl)thiophene-2-carboxamide: Lacks the dimethylamino groups, which may reduce its binding affinity and specificity.
N-(2,4-bis(dimethylamino)pyrimidin-5-yl)benzamide: Contains a benzene ring instead of a thiophene ring, which can alter its electronic properties and reactivity.
Uniqueness
N-(2,4-bis(dimethylamino)pyrimidin-5-yl)thiophene-2-carboxamide is unique due to the combination of its pyrimidine and thiophene rings, along with the presence of dimethylamino groups. This structure provides a balance of electronic properties and functional groups that can be tailored for specific applications in medicinal chemistry and materials science.
特性
IUPAC Name |
N-[2,4-bis(dimethylamino)pyrimidin-5-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5OS/c1-17(2)11-9(8-14-13(16-11)18(3)4)15-12(19)10-6-5-7-20-10/h5-8H,1-4H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBCJGEJZZUALBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1NC(=O)C2=CC=CS2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-(2-(4-ethoxyphenyl)-2-oxoethyl)-8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2575563.png)
![N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbenzamide](/img/new.no-structure.jpg)

![(5Z)-5-[(3-hydroxyphenyl)methylidene]-3-(3-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2575566.png)


![N-(2-ethylphenyl)-2-(8-{[(4-methoxyphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide](/img/structure/B2575573.png)
![1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(3-(trifluoromethyl)phenyl)ethan-1-one](/img/structure/B2575576.png)






